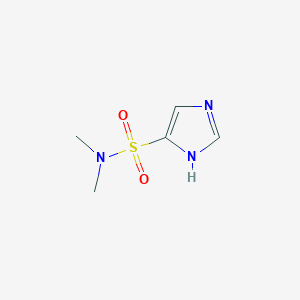
N,N-dimethyl-1H-imidazole-4-sulfonamide
説明
“N,N-dimethyl-1H-imidazole-4-sulfonamide” is a chemical compound with the molecular formula C5H9N3O2S and a molecular weight of 175.21 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-1H-imidazole-4-sulfonamide” consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Physical And Chemical Properties Analysis
“N,N-dimethyl-1H-imidazole-4-sulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 175.21 .科学的研究の応用
Spectroscopic Characterization and Tautomeric Behavior
Sulfonamide derivatives, including those structurally related to N,N-dimethyl-1H-imidazole-4-sulfonamide, have been extensively utilized in bioorganic and medicinal chemistry. Their molecular conformation or tautomeric forms, which are directly related to pharmaceutical and biological activities, have been characterized using spectroscopic methods such as Fourier Transform infrared and nuclear magnetic resonance. These studies help in understanding the behavior of such molecules in different states, contributing significantly to the design and development of new pharmaceutical agents (Erturk, Gumus, Dikmen, & Alver, 2016).
Synthesis of Quinoxaline Derivatives
The role of dimethyl sulfoxide (DMSO) as both a reactant and a solvent has been explored in the synthesis of N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines. This demonstrates a green and efficient method for the synthesis of complex molecules, leveraging the unique properties of DMSO in chemical reactions to achieve moderate to excellent yields (Xie et al., 2017).
Protection against Excitotoxic Death in Neurons
Research has shown that DMSO can suppress NMDA- and AMPA-induced ion currents and calcium influx in hippocampal neurons, offering protection against excitotoxic death. This highlights the potential therapeutic applications of DMSO in neuroprotection and the treatment of neurodegenerative conditions (Lu & Mattson, 2001).
Sulfoxidation Mechanisms
Studies on the sulfoxidation of dimethyl sulfide by heme-type enzyme models have revealed insights into the mechanisms catalyzed by cytochrome P450 and horseradish peroxidase. These findings contribute to our understanding of enzyme-mediated transformations and their applications in biochemical and pharmaceutical research (Kumar et al., 2005).
Synthesis and Bioactivities of Pyrazoline Benzensulfonamides
The synthesis of compounds that combine pyrazoline and sulfonamide pharmacophores in a single molecule has demonstrated significant bioactivities, including enzyme inhibition and low cytotoxicity. These compounds serve as promising candidates for the development of new therapeutic agents (Ozgun et al., 2019).
Safety And Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
特性
IUPAC Name |
N,N-dimethyl-1H-imidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S/c1-8(2)11(9,10)5-3-6-4-7-5/h3-4H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUFCZMUMBMNFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1H-imidazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Aminomethyl)-3-methylbutyl]-2,4-dichlorobenzene](/img/structure/B1525028.png)
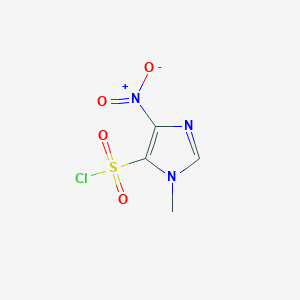
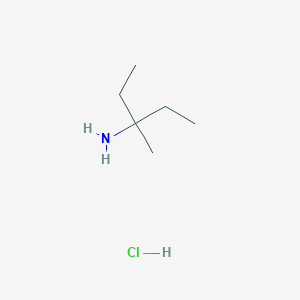
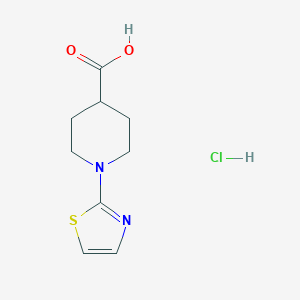
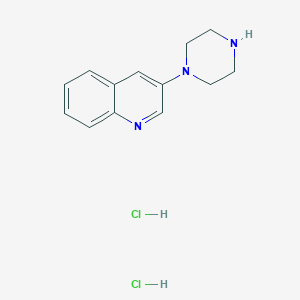
![2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525035.png)
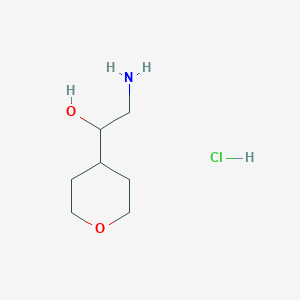
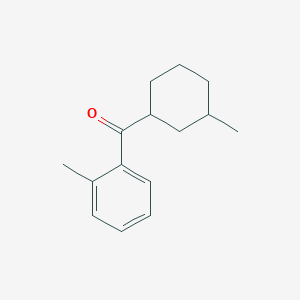
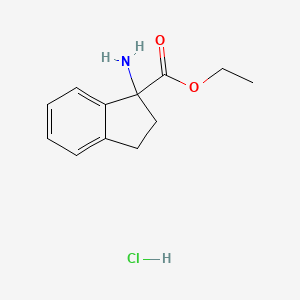
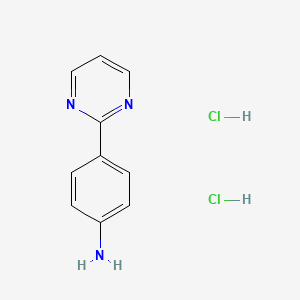
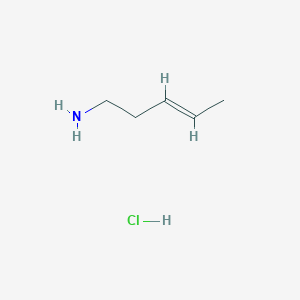
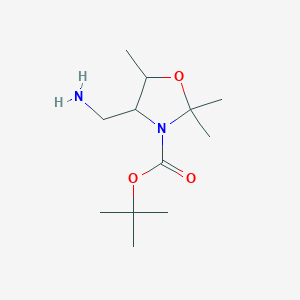
![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)
![2-[(4-Acetyl-3-fluorophenyl)sulfanyl]acetic acid](/img/structure/B1525051.png)